molecular formula C23H25N7O3 B2808552 N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide CAS No. 1013986-53-2

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2808552
CAS No.: 1013986-53-2
M. Wt: 447.499
InChI Key: CWNNFTIHMLHYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives are known to interact with a variety of biochemical pathways, influencing processes such as inflammation, viral replication, cancer cell proliferation, and more .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by indole derivatives , it’s possible that this compound could have similar effects.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c1-13(2)18-11-20(31)28-23(26-18)30-19(10-14(3)29-30)27-22(33)21(32)24-9-8-15-12-25-17-7-5-4-6-16(15)17/h4-7,10-13,25H,8-9H2,1-3H3,(H,24,32)(H,27,33)(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNNFTIHMLHYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C4=NC(=CC(=O)N4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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